9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-3,7-dimethyl-3,7-diazabicyclo[331]nonane-9-carboxamide is a bicyclic compound with a unique structure that includes two nitrogen atoms and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carboxylic acid derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction may be catalyzed by an acid or base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide involves its interaction with specific molecular targets. For instance, as a positive allosteric modulator of AMPA receptors, it enhances the receptor’s response to its natural ligand, leading to increased synaptic transmission. This modulation occurs through binding to specific sites on the receptor, which stabilizes its active conformation .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A related compound with similar structural features but lacking the carboxamide group.
3,7-Dimethyl-9-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dioxide: Another similar compound with a sulfur atom in place of one of the nitrogen atoms.
Uniqueness
The presence of the carboxamide group in 9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds. This functional group allows for specific interactions with biological targets and contributes to its potential therapeutic applications .
Properties
CAS No. |
144054-80-8 |
---|---|
Molecular Formula |
C10H20N4O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
9-amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide |
InChI |
InChI=1S/C10H20N4O/c1-13-3-7-5-14(2)6-8(4-13)10(7,12)9(11)15/h7-8H,3-6,12H2,1-2H3,(H2,11,15) |
InChI Key |
SCYHJHARCBAXSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CN(CC(C1)C2(C(=O)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.